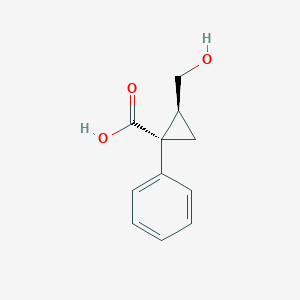
(1S,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of styrene with diazo compounds in the presence of a chiral catalyst to induce the desired stereochemistry. The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using reagents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: (1S,2S)-2-(Carboxymethyl)-1-phenylcyclopropane-1-carboxylic acid.
Reduction: (1S,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-methanol.
Substitution: (1S,2S)-2-(Chloromethyl)-1-phenylcyclopropane-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its functional groups and stereochemistry. The pathways involved often include the modulation of enzyme activity and the alteration of metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid: A stereoisomer with different biological activity.
2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid: A non-chiral version with similar chemical properties but different biological effects.
Uniqueness
(1S,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
(1S,2S)-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c12-7-9-6-11(9,10(13)14)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14)/t9-,11-/m1/s1 |
InChI-Schlüssel |
PSMORJXEGALFGQ-MWLCHTKSSA-N |
Isomerische SMILES |
C1[C@@H]([C@@]1(C2=CC=CC=C2)C(=O)O)CO |
Kanonische SMILES |
C1C(C1(C2=CC=CC=C2)C(=O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


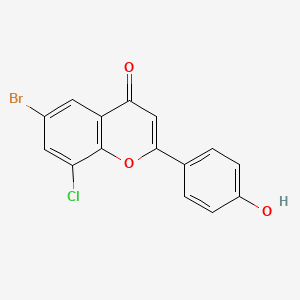
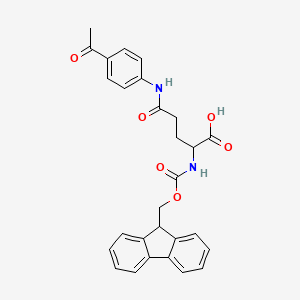

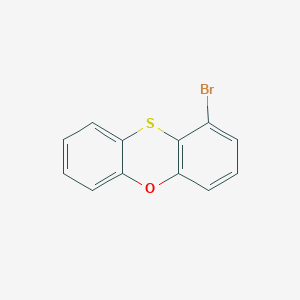
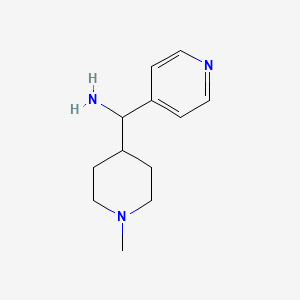
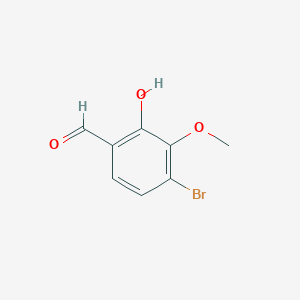
![3-[(Isopropylsulfanyl)methyl]-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352780.png)
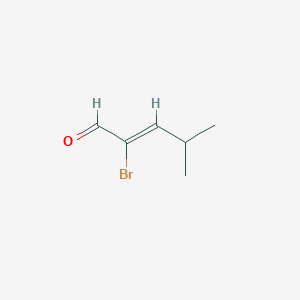
![2-{[1,1'-biphenyl]-4-yloxy}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B13352800.png)
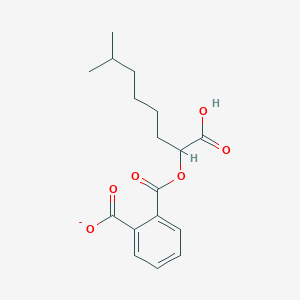

![tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13352812.png)

![Benzenesulfonylfluoride, 4-[3-(2-chloro-5-nitrophenoxy)propoxy]-](/img/structure/B13352822.png)
